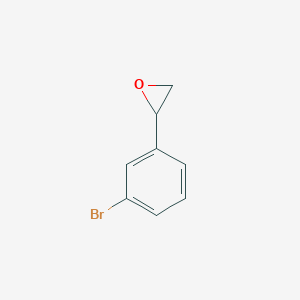

2-(3-Bromophenyl)oxirane

描述

Overview of Epoxides as Key Intermediates in Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers. chemistrytalk.org Their compact, strained ring structure is the source of their high reactivity, making them valuable intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com This reactivity allows for the stereospecific formation of a variety of functional groups through ring-opening reactions. algoreducation.comencyclopedia.pub

Significance of the Epoxide Functional Group in Chemical Transformations

The defining feature of an epoxide is its three-membered ring, which possesses significant ring strain (approximately 13-25 kcal/mol). wikipedia.orgmasterorganicchemistry.com This inherent strain, coupled with the polarity of the carbon-oxygen bonds, makes epoxides highly susceptible to nucleophilic attack. algoreducation.comyoutube.com A wide range of nucleophiles, including alcohols, water, amines, thiols, and organometallic reagents, can open the epoxide ring, leading to the formation of diverse and valuable functional groups such as diols, amino alcohols, and ethers. wikipedia.orgnumberanalytics.com This versatility has established epoxides as crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.comrsc.org

The regioselectivity of epoxide ring-opening can be controlled by the reaction conditions. youtube.com Under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. chemistrysteps.com Conversely, under acidic conditions, the reaction can proceed through a pseudo-SN1 mechanism, where the nucleophile attacks the more substituted carbon due to the development of positive charge on that carbon in the transition state. youtube.comoregonstate.edu This tunable reactivity allows for precise control over the stereochemical outcome of the reaction.

Historical Context and Evolution of Epoxide Chemistry

The history of epoxides dates back to the late 19th and early 20th centuries. In the 1890s, Russian chemist Nikolai Prilezhaev discovered that olefins react with peroxybenzoic acid to form epoxides. epoxyflooringtech.com.au However, it was in the 1930s that significant breakthroughs occurred. In 1934, Paul Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu Around the same time, Swiss chemist Pierre Castan developed epoxy resins by reacting bisphenol A with epichlorohydrin, a process he patented in 1936. epoxyflooringtech.com.auelastomer.com Sylvan Greenlee in the United States also independently developed and patented epoxy resins in 1946. wikipedia.org

The commercialization of epoxy resins began in the 1940s and 1950s, initially finding applications in the aerospace and automotive industries due to their strong adhesive properties. epoxyflooringtech.com.auelastomer.com Over the decades, the synthesis of epoxides has evolved significantly, with the development of more efficient and selective methods. numberanalytics.com Key advancements include the Sharpless asymmetric epoxidation, which allows for the stereoselective synthesis of chiral epoxides from allylic alcohols, and the Jacobsen-Katsuki epoxidation for unfunctionalized alkenes. numberanalytics.comorientjchem.org These methods have been instrumental in the synthesis of complex chiral molecules. encyclopedia.pub

Specific Focus on Aryloxiranes

Aryloxiranes are a subclass of epoxides where at least one of the carbon atoms of the oxirane ring is attached to an aryl group. This structural feature imparts unique reactivity to the molecule.

Structural Features and Unique Reactivity Profile of Aryl-Substituted Epoxides

The presence of an aryl group directly attached to the epoxide ring significantly influences its reactivity. The aryl group can stabilize a developing positive charge on the adjacent benzylic carbon during ring-opening reactions, particularly under acidic conditions. acs.orgacs.org This electronic effect often directs nucleophilic attack to the benzylic position. researchgate.net The regioselectivity of ring-opening in aryl-substituted epoxides is a balance between steric and electronic effects. researchgate.net While steric hindrance might favor attack at the less substituted carbon, the electronic stabilization provided by the aryl group can favor attack at the more substituted benzylic carbon. oregonstate.eduresearchgate.net Palladium-catalyzed isomerizations of aryl-substituted epoxides have been shown to selectively yield benzylic aldehydes and ketones through cleavage of the benzylic C-O bond. acs.orgacs.org

Importance of Bromine Substituents on Aromatic Rings in Epoxide Chemistry

The introduction of a bromine atom onto the aromatic ring of an aryloxirane, as in 2-(3-Bromophenyl)oxirane, adds another layer of synthetic versatility. The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position, further functionalizing the molecule after the epoxide has undergone its desired transformation. fiveable.me Bromine's electron-withdrawing nature can also influence the electronic properties of the aromatic ring and, consequently, the reactivity of the epoxide. acs.org

Academic Research Context of this compound

This compound, also known as m-bromostyrene oxide, is a valuable reagent and intermediate in academic and industrial research. cymitquimica.com Its synthesis is often achieved through the epoxidation of 3-bromostyrene (B1266119). semanticscholar.org The presence of both a reactive epoxide ring and a synthetically versatile bromine atom on the phenyl ring makes it a bifunctional building block.

Researchers have utilized this compound in various synthetic endeavors. For instance, it can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups. evitachem.com The bromine atom can then be used as a handle for further modifications. For example, it has been used in the synthesis of complex molecules where the bromine is later functionalized through cross-coupling reactions. orgsyn.org Its utility has been demonstrated in the synthesis of potential neuropharmacological agents and other biologically active compounds. cymitquimica.com

| Property | Value |

| Chemical Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Synonyms | (3-Bromophenyl)oxirane, m-Bromostyrene oxide, 1-Bromo-3-(epoxyethyl)benzene |

Rationale for Investigating this compound

The scientific interest in this compound is founded on its distinct structural features and its utility as a versatile reactive intermediate. cymitquimica.com The molecule incorporates both a reactive epoxide ring and a synthetically versatile brominated phenyl group. This dual functionality allows for a wide range of chemical transformations. The epoxide can undergo nucleophilic ring-opening reactions, while the bromo-substituent can participate in metal-catalyzed cross-coupling reactions, offering chemists orthogonal pathways to elaborate the molecule's structure.

Detailed research has focused on the synthesis and reactivity of this compound. For instance, it can be synthesized from the corresponding alkene via epoxidation, with one method reporting a 91% yield using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst and hydrogen peroxide as the oxidant. acs.org Another preparation method achieved an 82% yield. rsc.org The compound is typically a colorless liquid. acs.orgrsc.org

The investigation of this compound and its analogs provides insight into fundamental chemical processes. It serves as a substrate in studies of reaction mechanisms, such as the regio- and chemoselective rearrangement of terminal epoxides into ketones. rsc.org Furthermore, deuterated versions of the compound have been used to help determine the metabolic fate of certain drugs. cymitquimica.com Its well-defined structure, confirmed by techniques like NMR spectroscopy, makes it an excellent model system for exploring new synthetic methodologies. acs.orgrsc.org

| Property | Value |

|---|---|

| CAS Number | 28022-44-8 sigmaaldrich.com |

| Molecular Formula | C₈H₇BrO cymitquimica.com |

| Molecular Weight | 199.04 g/mol cymitquimica.com |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 78 °C @ 0.022 Torr echemi.com |

| Density | 1.596 g/cm³ echemi.com |

| Refractive Index | 1.605 echemi.com |

Broader Implications for Pharmaceutical and Fine Chemical Synthesis

The utility of epoxides as versatile intermediates is well-established in the synthesis of pharmaceutical products and fine chemicals. iucr.org this compound, as a functionalized aryloxirane, is particularly significant in this context. It has been investigated as a potential neuropharmacological agent and serves as a key building block for more complex molecules. cymitquimica.comevitachem.com The presence of the bromine atom provides a reactive handle for constructing carbon-carbon or carbon-heteroatom bonds, which is a common strategy in the synthesis of drug candidates.

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, aryloxiranes are valuable precursors. lookchem.comresearchgate.net The ability to perform selective transformations on either the epoxide or the aryl ring of this compound allows for the creation of a diverse array of chemical structures from a single starting material. This molecular versatility is highly desirable in the fine chemical industry, where efficiency and the ability to generate molecular diversity are paramount. researchgate.net The development of stereoselective synthesis methods, particularly for chiral epoxides like (R)-2-(3-Bromophenyl)oxirane, further enhances its value, as enantiomeric purity is often a critical requirement for biologically active molecules in the pharmaceutical and agrochemical sectors. bldpharm.com

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPLJNGZNHMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950711 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28022-44-8 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28022-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromophenyl Oxirane

Electrochemical Epoxidation utilizing Water as an Oxygen Source

A promising green alternative is electrochemical epoxidation, which can utilize water as the ultimate source of the oxygen atom. This method avoids the need for stoichiometric chemical oxidants, thereby minimizing waste generation. The process typically involves the indirect electrolysis of the alkene in the presence of a mediator, such as a bromide or chloride salt. In this system, the halide ion is anodically oxidized to generate a reactive halogen species, which then reacts with the alkene to form a halohydrin intermediate. Subsequent base-induced intramolecular cyclization of the halohydrin yields the desired epoxide. This approach offers a high degree of control over the reaction and can be performed under mild conditions.

Green Chemistry Approaches in the Synthesis of 2-(3-Bromophenyl)oxirane

Organocatalytic Epoxidations with Environmentally Benign Oxidants (e.g., 2,2,2-trifluoroacetophenone (B138007) with H2O2)

A prominent green approach to the synthesis of this compound is the organocatalytic epoxidation of 3-bromostyrene (B1266119). This method utilizes a metal-free catalyst and an environmentally benign oxidant, hydrogen peroxide (H₂O₂). Among the various organocatalysts, 2,2,2-trifluoroacetophenone has emerged as a highly efficient catalyst for the epoxidation of a wide range of alkenes, including substituted styrenes. organic-chemistry.orgnih.govresearchgate.net

The reaction is typically fast, mild, and high-yielding, often requiring only a low catalyst loading (2-5 mol%). organic-chemistry.org The proposed mechanism involves the formation of a highly reactive dioxirane (B86890) intermediate from the ketone and hydrogen peroxide, which then transfers an oxygen atom to the alkene. researchgate.net This process is chemoselective, targeting the double bond without affecting other functional groups. organic-chemistry.org

Key Features of 2,2,2-trifluoroacetophenone Catalyzed Epoxidation:

| Feature | Description | Reference |

| Catalyst | 2,2,2-Trifluoroacetophenone | organic-chemistry.orgnih.gov |

| Oxidant | Hydrogen Peroxide (H₂O₂) | organic-chemistry.orgnih.gov |

| Catalyst Loading | 2-5 mol% | organic-chemistry.org |

| Reaction Time | Typically short | organic-chemistry.org |

| Yields | High to quantitative | organic-chemistry.orgresearchgate.net |

| Selectivity | High chemoselectivity | organic-chemistry.org |

Exploration of Sustainable Solvents and Reaction Conditions

In line with the principles of green chemistry, significant effort has been dedicated to developing epoxidation protocols that utilize sustainable solvents or are conducted under solvent-free conditions. rsc.org The use of hydrogen peroxide as the oxidant is a key feature of these green protocols, as its only byproduct is water. qmul.ac.uk

For the epoxidation of styrenes, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been explored as reaction promoters. mdpi.com Moreover, α,α,α-trifluorotoluene has been identified as a more sustainable and less hazardous alternative to chlorinated solvents for epoxidation reactions. csic.es In some cases, reactions can be performed in microemulsions, eliminating the need for organic solvents altogether and allowing for easy separation of the product. researcher.life The development of non-heme iron catalysts also contributes to more sustainable epoxidation processes. rsc.org

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure epoxides is of great interest due to their utility as chiral building blocks. Both asymmetric and diastereoselective strategies can be employed to produce stereochemically defined this compound.

Asymmetric Epoxidation Strategies for Chiral Aryloxiranes

The asymmetric epoxidation of 3-bromostyrene allows for the direct formation of chiral this compound. One powerful method involves the use of styrene (B11656) monooxygenases (SMOs), which are enzymes that catalyze the epoxidation of styrenes with high enantioselectivity. For instance, a newly isolated two-component flavoprotein styrene monooxygenase, SfStyA, has been shown to catalyze the asymmetric epoxidation of 3-bromostyrene to (S)-2-(3-bromophenyl)oxirane with an enantiomeric excess (ee) of 81%. rsc.orgtudelft.nl Another study reported that specific variants of the monooxygenase VpIndA1 could enhance the enantioselectivity for 3-bromostyrene epoxidation from 69.2% to higher values. researchgate.net

Chemical methods for asymmetric epoxidation have also been developed. Chiral ketone catalysts, such as carbocyclic oxazolidinone-containing ketones, have achieved high enantioselectivity (89-93% ee) for the epoxidation of various styrenes. nih.gov The enantioselectivity in these systems is influenced by electronic effects that dictate the competition between different transition states. nih.gov

Enantiomeric Excess in the Asymmetric Epoxidation of 3-Bromostyrene:

| Catalytic System | Enantiomeric Excess (ee) | Configuration | Reference |

| Styrene Monooxygenase (SfStyA) | 81% | (S) | rsc.orgtudelft.nl |

| Styrene Monooxygenase (VpIndA1) | Starting at 69.2% | - | researchgate.net |

| Chiral Ketone Catalysts (general for styrenes) | 89-93% | - | nih.gov |

Diastereoselective Approaches in Substituted Oxirane Synthesis

Diastereoselective epoxidation is crucial when the substrate already contains a stereocenter, and the goal is to create a new stereocenter on the epoxide ring with a specific relative configuration. While direct diastereoselective epoxidation of a pre-functionalized 3-bromostyrene derivative is a viable strategy, the principles can be illustrated with related systems. For example, the diastereoselective epoxidation of a highly functionalized di-o,o'-substituted styrene has been used as a key step in the synthesis of complex molecules. researchgate.net The stereochemical outcome of such reactions is often influenced by the steric and electronic nature of the existing substituents, which direct the approach of the oxidizing agent.

Alternative Synthetic Routes to this compound and Related Compounds

Halohydrin Formation and Subsequent Base-Mediated Cyclization

An alternative to direct epoxidation is a two-step process involving the formation of a halohydrin intermediate followed by base-mediated intramolecular cyclization. For the synthesis of this compound, this would involve the reaction of 3-bromostyrene with a source of hypobromous acid (e.g., N-bromosuccinimide in the presence of water) to form the corresponding bromohydrin, 1-(3-bromophenyl)-2-bromoethanol.

Subsequent treatment of the bromohydrin with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an SN2 reaction, displacing the adjacent bromide to form the oxirane ring. This method can be highly efficient for the synthesis of various oxiranes. The intramolecular opening of an oxirane ring in 2-(2-bromophenyl)oxiranes has been shown to occur with excellent regioselectivity and complete inversion of configuration, highlighting the stereochemical control possible in such cyclization reactions. acs.org

Wittig Reaction-based Synthesis of Vinyl Precursors

The synthesis of this compound often proceeds via an intermediate vinyl precursor, namely 1-bromo-3-vinylbenzene (3-bromostyrene). The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and is widely employed for preparing such vinyl precursors. mnstate.edulibretexts.org This method involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide, commonly referred to as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org

For the synthesis of 3-bromostyrene, the process typically starts with 3-bromobenzaldehyde (B42254). This aldehyde is reacted with a methyl-bearing Wittig reagent, which is usually prepared in situ from methyltriphenylphosphonium (B96628) bromide. libretexts.orgcommonorganicchemistry.com The synthesis of the ylide, a key reactive intermediate, is achieved by deprotonating the methyltriphenylphosphonium salt with a strong base. masterorganicchemistry.com Commonly used bases for this purpose include potassium tert-butoxide (t-BuOK) or n-butyllithium (BuLi). libretexts.orgcommonorganicchemistry.com

The general mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of 3-bromobenzaldehyde. masterorganicchemistry.com This is followed by a series of steps that result in the formation of the carbon-carbon double bond of the styrene and the highly stable byproduct, triphenylphosphine oxide. mnstate.edumasterorganicchemistry.com The reaction is typically conducted in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to accommodate the moisture-sensitive strong bases used. commonorganicchemistry.com

Detailed research findings demonstrate the practical application of this methodology. For instance, a common procedure involves treating a mixture of 3-bromobenzaldehyde and methyltriphenylphosphonium bromide in THF with a solution of potassium tert-butoxide. commonorganicchemistry.com The reaction is generally allowed to proceed at room temperature for several hours to ensure complete conversion to the desired 3-bromostyrene precursor. commonorganicchemistry.com The resulting product can then be purified using techniques like column chromatography. commonorganicchemistry.com

The following table summarizes a representative Wittig reaction for the synthesis of a vinyl precursor to this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromobenzaldehyde | Methyltriphenylphosphonium bromide | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 1-Bromo-3-vinylbenzene |

Reactivity and Reaction Mechanisms of 2 3 Bromophenyl Oxirane

Nucleophilic Ring-Opening Reactions

Under neutral or basic conditions, the ring-opening of 2-(3-Bromophenyl)oxirane proceeds with a strong nucleophile. jsynthchem.com These reactions are crucial for introducing a wide array of functional groups and are characterized by a well-defined mechanism and predictable stereochemical and regiochemical outcomes.

Mechanism and Regioselectivity (SN1 vs. SN2 Pathways)

In the presence of a strong, anionic nucleophile (under basic or neutral conditions), the ring-opening of epoxides occurs via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comucalgary.calibretexts.org This pathway involves a concerted step where the nucleophile attacks one of the electrophilic carbons of the epoxide ring at the same time as the carbon-oxygen bond breaks. chemistrysteps.com The oxygen, which becomes an alkoxide ion, is a poor leaving group, but the release of the substantial ring strain makes the reaction thermodynamically favorable. chemistrysteps.commasterorganicchemistry.comlibretexts.org

For an unsymmetrical epoxide like this compound, the SN2 attack is subject to steric hindrance. chimia.chyoutube.com Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com In this molecule, the C2 carbon is secondary and benzylic, while the C3 carbon is primary. The primary carbon (C3) is significantly less sterically encumbered, making it the primary site of attack for nucleophiles under SN2 conditions. ucalgary.camasterorganicchemistry.com

| Characteristic | SN2 Pathway (Basic/Neutral Conditions) | SN1-like Pathway (Acidic Conditions) |

|---|---|---|

| Mechanism | Concerted, single step. chemistrysteps.com | Stepwise, involves a transition state with significant carbocation character. openstax.orglibretexts.org |

| Nucleophile | Strong (e.g., RO⁻, RMgX, R₂NH). masterorganicchemistry.com | Can be weak (e.g., H₂O, ROH). chemistrysteps.com |

| Regioselectivity | Attack at the less sterically hindered carbon. chemistrysteps.comacs.org | Attack at the more substituted carbon that can better stabilize a positive charge. openstax.orglibretexts.org |

| Intermediate | No intermediate, only a transition state. | No true carbocation intermediate, but a transition state with carbocation-like character. chimia.chopenstax.org |

| Stereochemistry | Inversion of configuration at the attacked carbon. ucalgary.camasterorganicchemistry.com | Inversion of configuration (backside attack). openstax.orglibretexts.org |

Influence of the 3-Bromophenyl Group on Electrophilicity and Regiochemistry

The 3-bromophenyl substituent exerts competing electronic and steric effects on the oxirane ring.

Electronic Effect : The phenyl group at C2 makes this a benzylic position. Any developing positive charge on this carbon during a reaction would be stabilized by resonance with the aromatic ring. The bromine atom at the meta position has a strong electron-withdrawing inductive effect, which increases the electrophilicity of the aromatic ring carbons but has a less direct impact on the benzylic carbon compared to an ortho or para substituent. This inductive effect can slightly enhance the electrophilic character of the benzylic C2 carbon. researchgate.net

Steric Effect : The bulky 3-bromophenyl group creates significant steric hindrance at the C2 position, shielding it from the approach of a nucleophile. chimia.ch

In nucleophilic ring-opening reactions under basic (SN2) conditions, the steric effect is the dominant factor. chemistrysteps.comjove.com The greater accessibility of the primary C3 carbon compared to the sterically congested benzylic C2 carbon dictates the regiochemistry of the reaction. Therefore, nucleophilic attack occurs almost exclusively at the C3 position. acs.org

Reactions with Various Nucleophiles (e.g., Alcohols, Amines, Phenols, Grignard Reagents, Alkoxides)

A variety of strong nucleophiles can be employed to open the ring of this compound under basic or neutral conditions. The reactions consistently follow the SN2 mechanism, with the nucleophile attacking the less substituted C3 carbon. jsynthchem.commasterorganicchemistry.com

Alkoxides and Alcohols : In the presence of a strong base, alcohols are deprotonated to form alkoxides (RO⁻), which are potent nucleophiles. Alkoxides attack the C3 carbon to yield a 1-alkoxy-1-(3-bromophenyl)propan-2-ol after an acidic workup to protonate the intermediate alkoxide. masterorganicchemistry.comlibretexts.org

Amines : Primary and secondary amines are effective nucleophiles for epoxide ring-opening, leading to the formation of important β-amino alcohols. acs.orgresearchgate.net The reaction with an amine (R₂NH) will produce a 1-(dialkylamino)-1-(3-bromophenyl)propan-2-ol.

Phenols : Phenols can be deprotonated with a base to form more nucleophilic phenoxide ions. These will attack the C3 carbon to form 1-phenoxy-1-(3-bromophenyl)propan-2-ol derivatives.

Grignard Reagents : Grignard reagents (RMgX) are powerful carbon-based nucleophiles that react readily with epoxides to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The reaction is an excellent method for extending a carbon chain. The Grignard reagent will attack the C3 carbon, and subsequent protonation during workup yields a primary alcohol. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide would yield 1-(3-bromophenyl)butan-2-ol.

| Nucleophile | Reagent Example | Product Structure (after workup) | Site of Attack |

|---|---|---|---|

| Alkoxide | CH₃O⁻Na⁺ | 1-(3-Bromophenyl)-3-methoxypropan-2-ol | C3 (less substituted) |

| Amine | (CH₃)₂NH | 1-(3-Bromophenyl)-3-(dimethylamino)propan-2-ol | C3 (less substituted) |

| Phenoxide | C₆H₅O⁻Na⁺ | 1-(3-Bromophenyl)-3-phenoxypropan-2-ol | C3 (less substituted) |

| Grignard Reagent | CH₃MgBr | 1-(3-Bromophenyl)butan-2-ol | C3 (less substituted) |

Stereochemical Outcomes of Ring-Opening Processes

The SN2 mechanism of nucleophilic ring-opening is stereospecific. acs.org The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the carbon-oxygen bond that is breaking. chemistrysteps.comucalgary.cachemistrysteps.com This geometric constraint results in a complete inversion of the stereochemical configuration at the center of attack. chemistrysteps.commasterorganicchemistry.com

If the starting this compound is enantiomerically pure (e.g., (R)-2-(3-Bromophenyl)oxirane), the nucleophilic attack at the C3 carbon will produce a single enantiomer of the product with an inverted configuration at C3. mdpi.comwikipedia.org The stereochemistry at the C2 carbon remains unchanged during the reaction. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, allowing for the creation of complex molecules with well-defined three-dimensional structures. acs.orgresearchgate.net The resulting product will have the newly introduced nucleophile and the hydroxyl group in a trans (or anti) relationship relative to each other. chemistrysteps.com

Acid-Catalyzed Ring-Opening Reactions

The mechanism and regioselectivity of the ring-opening of this compound change dramatically under acidic conditions. openstax.orgpressbooks.pub The presence of an acid catalyst activates the epoxide, allowing it to be opened by even weak nucleophiles. jove.comkhanacademy.org

Mechanistic Considerations in Acidic Media

In an acidic medium, the first step of the reaction is the rapid and reversible protonation of the epoxide oxygen atom. jove.comkhanacademy.org This creates a protonated epoxide, or oxonium ion, which is a much more reactive electrophile because the protonated hydroxyl group is a better leaving group than an alkoxide. chemistrysteps.com

The subsequent nucleophilic attack is best described as a "borderline" mechanism, possessing characteristics of both SN1 and SN2 pathways. chimia.chopenstax.orglibretexts.org As the C-O bonds of the protonated epoxide begin to stretch, a partial positive charge develops on the carbon atoms. In the case of this compound, the benzylic C2 carbon is better able to stabilize this developing positive charge through resonance with the phenyl ring than the primary C3 carbon. jove.comoregonstate.edu

This electronic effect dominates over the steric effect in the acid-catalyzed reaction. chimia.chjove.com Consequently, the nucleophile preferentially attacks the more substituted benzylic C2 carbon. openstax.orgaskfilo.com Although the reaction has significant SN1 character in terms of regioselectivity, the stereochemical outcome is that of an SN2 reaction. The nucleophile still attacks from the backside relative to the C-O bond, resulting in an inversion of configuration at the C2 carbon and the formation of a trans product. openstax.orglibretexts.org This indicates that a discrete carbocation intermediate does not fully form; rather, the reaction proceeds through a transition state where the C-O bond is significantly broken before the C-Nu bond is fully formed. openstax.orgstackexchange.com

| Reaction Conditions | Dominant Factor | Preferred Site of Nucleophilic Attack | Major Product Type |

|---|---|---|---|

| Basic / Neutral (Strong Nucleophile) | Steric Hindrance youtube.comjove.com | C3 (Primary, Less Substituted) | "Normal" Product chimia.ch |

| Acidic (Weak or Strong Nucleophile) | Electronic Stabilization jove.comoregonstate.edu | C2 (Benzylic, More Substituted) | "Abnormal" Product chimia.ch |

Rearrangement Reactions of this compound

Rearrangement reactions represent a significant class of transformations in organic chemistry where the carbon skeleton of a molecule is restructured. wiley-vch.dewikipedia.org Aryloxiranes, including this compound, can undergo such rearrangements, often initiated by heat or light. wiley-vch.deumich.edu

The thermal and photochemical rearrangements of aryloxiranes are complex processes that can lead to a variety of isomeric products. These reactions often involve the cleavage of one of the carbon-oxygen bonds or the carbon-carbon bond of the epoxide ring, leading to reactive intermediates. umich.edu The driving force for these rearrangements is typically the formation of a more stable species. wikipedia.org

For instance, a common rearrangement is a 1,2-shift, where a substituent (like a hydride or an alkyl group) migrates from one atom to an adjacent atom. wikipedia.orgyoutube.com This process is particularly prevalent when a reactive intermediate such as a carbocation is formed, as the migration can lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary or benzylic carbocation). wikipedia.orgmasterorganicchemistry.comkhanacademy.org In the context of this compound, cleavage of a C-O bond could generate a carbocation at the benzylic position, which could then potentially undergo rearrangement, although the formation of a carbonyl ylide intermediate is often a competing and significant pathway. umich.edu

A key intermediate species in the photochemical and, in some cases, thermal reactions of aryloxiranes is the carbonyl ylide. umich.edunih.gov A carbonyl ylide is a 1,3-dipolar species formed by the cleavage of the C-C bond of the oxirane ring. umich.edursc.org The generation of these intermediates can be achieved through light irradiation or metal-catalyzed reactions. nih.gov

Photolysis of aryloxiranes can lead to the formation of these colored intermediates, which have been characterized by trapping experiments. umich.edu For example, carbonyl ylides generated from 2-aryl-3,3-dicyanooxiranes have been successfully trapped by dipolarophiles such as alkenes and alkynes to form cyclic ethers, or by methanol (B129727) to yield acetals. umich.edu The electronic nature of carbonyl ylides has been a subject of investigation; evidence suggests that for unsymmetrically substituted oxiranes, the ylide possesses significant ionic character. umich.edu The formation of a carbonyl ylide from this compound would create a reactive 1,3-dipole that could undergo various cycloaddition reactions or other transformations, representing a synthetically useful reactive intermediate. nih.govresearchgate.net

Reactions Involving the Bromine Substituent

The presence of a bromine atom on the aromatic ring of this compound opens up a different avenue of reactivity, centered on transformations of the aryl halide moiety. This allows for the modification of the aromatic core of the molecule, primarily through transition-metal-catalyzed cross-coupling reactions.

The bromine substituent on the phenyl group is a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki and Heck reactions are prominent examples of such transformations. wikipedia.orgorganic-chemistry.org

The Suzuki reaction (or Suzuki-Miyaura coupling) is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Aryl bromides are excellent substrates for this reaction. organic-chemistry.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org this compound could thus be coupled with various boronic acids to introduce new aryl or alkyl substituents onto the aromatic ring.

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile Source | Phenylboronic acid (R-B(OH)2) |

| Palladium Catalyst | Catalyst | Pd(PPh3)4, Pd(OAc)2 |

| Base | Activates boronic acid | Na2CO3, K3PO4, Cs2CO3 |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, Water |

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com Similar to the Suzuki reaction, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org This reaction would allow for the introduction of a vinyl group at the 3-position of the phenyl ring of this compound. The reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

| Component | Role | Example |

|---|---|---|

| Unsaturated Halide | Electrophile | This compound |

| Alkene | Coupling Partner | Styrene (B11656), Acrylate ester |

| Palladium Catalyst | Catalyst | Pd(OAc)2, PdCl2 |

| Base | Regenerates catalyst | Et3N, K2CO3 |

| Solvent | Reaction Medium | DMF, Acetonitrile (B52724) |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require specific conditions to proceed. The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. wikipedia.orgscience.gov

For an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the oxirane substituent is located meta to the bromine atom. Furthermore, an oxirane ring is not considered a strong electron-withdrawing group capable of sufficiently stabilizing the Meisenheimer complex intermediate. wikipedia.orglibretexts.org Consequently, this compound is expected to be largely unreactive toward nucleophilic aromatic substitution under standard SNAr conditions. Forcing a reaction would likely require extremely harsh conditions or the use of very powerful nucleophiles, which might proceed through alternative, less common mechanisms like benzyne (B1209423) formation. wikipedia.org

Computational and Mechanistic Studies on this compound and Aryloxiranes

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of aryloxiranes, including this compound. Through theoretical calculations, it is possible to map potential energy surfaces, characterize transition states, and predict the influence of various factors on reaction outcomes. These studies offer a molecular-level understanding that complements experimental findings.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in tracing the transformation of reactants to products through the lowest energy pathways. nih.govchemrxiv.org For aryloxiranes, these calculations help elucidate the mechanisms of key reactions, such as nucleophilic ring-opening. The ring-opening of epoxides can proceed through mechanisms that have characteristics of both SN1 and SN2 pathways, and computational methods can quantify the degree to which each is favored. chemistrysteps.com

For instance, semiempirical quantum-chemical calculations, such as those using the AM1 method, have been employed to propose mechanisms for the cleavage of the oxirane ring. pleiades.online These studies can model the formation of intermediate structures, such as oxonium ions, and subsequent nucleophilic attack. pleiades.online The presence of the 3-bromophenyl group in this compound introduces electronic effects that influence the charge distribution in the oxirane ring. The electron-withdrawing nature of the bromine atom can affect the stability of potential carbocationic intermediates, thereby influencing the reaction pathway.

Advanced computational techniques can automatically search for and map out complex reaction path networks, identifying all possible stable intermediates and the transition states that connect them. nih.govchemrxiv.org This approach allows for an exhaustive exploration of the potential energy surface. For a molecule like this compound reacting with a nucleophile, such a search could predict the preferred site of attack (at the benzylic Cα or the terminal Cβ carbon) and the corresponding energy barriers for each pathway.

Table 1: Illustrative Reaction Pathways for Aryloxirane Ring-Opening This interactive table outlines the principal mechanistic pathways investigated through quantum chemical calculations for the reaction of aryloxiranes with nucleophiles.

| Mechanistic Pathway | Key Characteristics | Computational Insights |

| SN2-like | Concerted backside attack by the nucleophile. | Calculation of transition state geometry showing simultaneous bond-forming and bond-breaking. Inversion of stereochemistry is predicted. researchgate.net |

| SN1-like | Formation of a carbocationic intermediate. | Identification of a stable carbocation intermediate on the potential energy surface. Favored by polar, protic solvents and electron-donating groups on the aryl ring. |

| Borderline | A continuum between pure SN1 and SN2. | Transition state exhibits significant charge separation but is not a fully formed carbocation. The reaction pathway is highly sensitive to substituents and solvent. chemistrysteps.com |

DFT Investigations of Transition Structures and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules and reaction transition states with high accuracy. mdpi.comrsc.org For reactions involving this compound, DFT calculations can provide detailed geometries of transition structures and the activation energies required to reach them.

Studies on related epoxides show that the transition states for ring-opening reactions can be highly asynchronous. figshare.com This means that the breaking of the C-O bond is significantly more advanced than the formation of the new bond with the incoming nucleophile. scilit.com DFT calculations can quantify this asynchronicity by analyzing the bond lengths in the calculated transition state structure. The 3-bromophenyl substituent would be expected to influence the stability of the transition state; its inductive electron-withdrawing effect could destabilize positive charge development on the adjacent benzylic carbon, thereby increasing the activation energy for an SN1-like pathway compared to an unsubstituted styrene oxide.

DFT has been used to calculate the activation energies for the ring-opening of epoxides with various nucleophiles. researchgate.netnih.gov These calculations help rationalize the regioselectivity of the reaction. For an unsymmetrical aryloxirane, the nucleophile can attack either the more substituted (benzylic) carbon or the less substituted carbon. The calculated activation barriers for these two competing pathways predict the major product. In many cases, the attack occurs at the benzylic position due to the stabilization of developing positive charge by the phenyl ring, although this can be modulated by steric and electronic factors. rsc.org

Table 2: Representative DFT-Calculated Activation Energies (ΔE‡) for Epoxide Ring-Opening Reactions This interactive table presents sample activation energy data from DFT studies on related epoxide systems to illustrate how computational chemistry quantifies reaction barriers. The values are hypothetical and for illustrative purposes.

| Reactant System | Nucleophile | Pathway | Calculated ΔE‡ (kcal/mol) |

| Styrene Oxide | Cl⁻ | Attack at benzylic carbon | 18.5 |

| Styrene Oxide | Cl⁻ | Attack at terminal carbon | 22.1 |

| 2-(4-Nitrophenyl)oxirane | Cl⁻ | Attack at benzylic carbon | 20.2 |

| 2-(4-Methoxyphenyl)oxirane | Cl⁻ | Attack at benzylic carbon | 16.8 |

Note: Data are illustrative and derived from general principles of epoxide reactivity, not from a specific study on this compound.

Solvation Effects on Reactivity and Stereoselectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even its mechanism. rsc.orgrsc.org Computational studies incorporate solvation effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).

For the ring-opening of this compound, polar protic solvents (e.g., alcohols, water) are expected to play a significant role. They can stabilize charged species, such as the transition state which has significant charge separation, through hydrogen bonding. rsc.org This stabilization can lower the activation energy and accelerate the reaction. Furthermore, by coordinating to the epoxide oxygen, protic solvents can act as a Lewis or Brønsted acid, activating the ring towards nucleophilic attack. researchgate.net

The stereoselectivity of the reaction can also be highly dependent on the solvent. rsc.org Studies on the reaction of glycidic esters with nucleophiles have shown that the ratio of cis to trans opening products can be dramatically altered by changing the solvent and temperature. rsc.org In non-polar solvents, a concerted SN2 mechanism leading to trans-opening may be favored. In contrast, polar aprotic solvents might favor pathways involving single-electron transfer, leading to different regioisomeric products. rsc.org Computational models can simulate these solvent-solute interactions to predict how changes in the reaction medium will steer the stereochemical and regiochemical outcome. figshare.comrsc.org

Table 3: Influence of Solvent Type on Aryloxirane Reaction Characteristics This interactive table summarizes the general effects of different solvent classes on the ring-opening reactions of aryloxiranes, as predicted by computational and mechanistic studies.

| Solvent Class | Example(s) | Expected Effect on Mechanism | Impact on Rate & Selectivity |

| Polar Protic | Methanol, Water | Stabilizes charge separation; promotes SN1-like character. | Generally accelerates the reaction. Can influence regioselectivity by stabilizing the more positive benzylic carbon. |

| Polar Aprotic | DMSO, DMF | Solvates cations well but not anions; can favor SN2 pathways. | Rate may be enhanced due to less solvated (more "naked") nucleophile. May favor different regioisomers. rsc.org |

| Non-Polar | Toluene, Hexane (B92381) | Minimal stabilization of charged intermediates or transition states. | Generally slower reaction rates. Often favors a concerted SN2 mechanism with high stereospecificity. |

Applications of 2 3 Bromophenyl Oxirane in Advanced Organic Synthesis

Building Block in Pharmaceutical Synthesis

The aryloxirane motif is a key structural element in the synthesis of many pharmaceutical compounds. The epoxide ring serves as a handle for introducing chiral centers and various functional groups through nucleophilic addition, while the substituted phenyl group provides a scaffold for building the core structure of drug molecules.

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug molecule can have vastly different biological activities. 2-(3-Bromophenyl)oxirane is an important precursor for creating chiral intermediates, particularly chiral amino alcohols and diols, which are privileged substructures in many active pharmaceutical ingredients (APIs). viwit.comsocar.az

The synthesis of enantiomerically pure compounds is a major focus in pharmaceutical chemistry. nih.gov The epoxide ring of this compound can be opened by various nucleophiles, such as amines or azide (B81097) ions, in an enantioselective manner. This ring-opening reaction creates one or two new stereocenters. For example, the reaction with an amine can yield a chiral β-amino alcohol, a key building block for many pharmaceuticals. The development of metal-catalyzed asymmetric reductive amination and other biocatalytic methods has provided efficient pathways to convert ketones and related precursors into chiral amines. researchgate.netnih.govgoogle.com Substituted oxiranes are frequently employed in these synthetic routes to introduce the required stereochemistry early in the process. socar.az

Table 1: Examples of Chiral Intermediates from Aryloxiranes

| Precursor Class | Nucleophile | Resulting Chiral Intermediate | Significance |

|---|---|---|---|

| Aryloxirane | Ammonia/Amines | β-Amino alcohol | Core structure in beta-blockers, antivirals, and other APIs. |

| Aryloxirane | Water/Hydroxide | 1,2-Diol | Precursor for various chiral ligands and natural product synthesis. |

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. cfmot.deresearchgate.net The structural framework provided by this compound is valuable for constructing these complex molecules. socar.azechemi.com The compound serves as a synthon where the epoxide can be transformed into a side chain containing hydroxyl and amino groups, while the bromophenyl moiety can be modified using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

This dual reactivity allows for a modular approach to API synthesis. First, the epoxide is opened to install a desired, often chiral, side chain. Subsequently, the bromo-substituent is replaced to connect the fragment to another part of the target molecule. This strategy is employed in the synthesis of various classes of drugs, although specific examples naming this compound are often proprietary. However, the use of analogous substituted phenyl oxiranes as intermediates for chiral drugs is a well-established practice in medicinal chemistry. viwit.comacs.org

Role in Agrochemical and Specialty Chemical Production

The reactivity of the oxirane ring and the presence of the bromine atom also make this compound and related compounds useful in the synthesis of specialty chemicals, including potential agrochemicals. Oxiranes are known building blocks for biologically active compounds. socar.az Research has demonstrated that trans-2-benzyloxy-3-(chloro/bromophenyl)oxiranes can function as effective antimicrobial additives in lubricating oils and fuels. socar.az These compounds inhibit the growth of bacteria and fungi that can cause biodeterioration of petroleum products. socar.az The study showed that these oxirane derivatives effectively suppress microbial growth, suggesting their potential as biocides in industrial fluids. socar.az

Polymer and Material Science Applications

Substituted oxiranes are important monomers for ring-opening polymerization to produce polyethers, a significant class of polymers with diverse applications. researchgate.netresearchgate.netrsc.org While the polymerization of simple oxiranes like ethylene (B1197577) oxide is common, the inclusion of functionalized monomers like this compound can impart specific properties to the resulting polymer.

The polymerization can be initiated cationically or anionically, leading to polymers with a repeating ether backbone. The pendant bromophenyl groups can serve several purposes:

Increased Refractive Index: The presence of the aromatic ring and heavy bromine atom can increase the refractive index of the polymer, making it suitable for optical applications.

Flame Retardancy: Brominated compounds are known for their flame-retardant properties.

Post-Polymerization Modification: The C-Br bond acts as a reactive site for further chemical modification, allowing the polymer's properties to be tuned after its formation. This can be used for cross-linking or for grafting other polymer chains.

Although studies on bulkier 2,3-disubstituted oxiranes have been limited due to steric hindrance, research on similar monomers like 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane has shown that they can be successfully polymerized to create polymers with unique, ordered conformations. researchgate.netresearchgate.netrsc.org

Table 2: Potential Polymer Applications

| Polymerization Method | Initiator Type | Potential Polymer Property | Example Application |

|---|---|---|---|

| Cationic Ring-Opening | Lewis Acids (e.g., BF₃) | High Refractive Index | Optical coatings, lenses |

| Anionic Ring-Opening | Alkoxides, Organometallics | Functionalizable Backbone | Reactive resins, polymer supports |

Synthesis of Complex Molecular Architectures (e.g., Cyclopropanes via Lithiated Aryloxiranes)

One of the more advanced applications of this compound is its use in the stereospecific synthesis of highly substituted cyclopropanes. This is achieved through the formation of an α-lithiated aryloxirane, a potent nucleophile. acs.orgacs.org This lithiated intermediate can react with various electrophiles with retention of configuration at the carbon-lithium center. acs.orgacs.org

A notable example is the reaction of lithiated aryloxiranes with α,β-unsaturated Fischer carbene complexes. acs.orgacs.org This reaction proceeds in a diastereo- and enantiospecific manner to create tetrasubstituted cyclopropanes. acs.orgresearchgate.net These cyclopropane (B1198618) derivatives are valuable intermediates in organic synthesis due to their unique stereochemistry and inherent ring strain, which can be harnessed for further transformations. acs.orgacs.org This method represents a powerful tool for assembling complex, stereodefined molecular frameworks from relatively simple starting materials. acs.org

Table 3: Stereospecific Cyclopropane Synthesis

| Reactant 1 | Reactant 2 | Key Features | Product |

|---|---|---|---|

| Lithiated Aryloxirane (from 2-(Aryl)oxirane) | α,β-Unsaturated Fischer Carbene Complex | High diastereoselectivity (>98:2) | Tetrasubstituted cyclopropane carbene complex |

Exploration in Novel Chemical Reactions (e.g., Morita-Baylis-Hillman reaction extensions)

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic amine or phosphine. wikipedia.orgsynarchive.comprinceton.edu The reaction produces densely functionalized allylic alcohols. wikipedia.org

While this compound itself is not a direct substrate for the MBH reaction, its derivatives are highly relevant. The oxirane ring can be readily converted into functionalities that are active in MBH-type reactions. For instance, ring-opening followed by oxidation can yield an aldehyde, which can then act as the electrophile in an MBH reaction. Alternatively, elimination reactions can generate an activated alkene from a ring-opened intermediate. The versatility of the oxirane allows for the synthesis of complex starting materials that can then be employed in extensions of the MBH reaction, expanding its scope and enabling the creation of novel molecular structures. nih.gov

Analytical Methodologies for 2 3 Bromophenyl Oxirane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy provides a detailed fingerprint of a molecule's structure. For 2-(3-Bromophenyl)oxirane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the oxirane ring and the bromophenyl group. The protons of the oxirane ring, being diastereotopic, would typically appear as distinct multiplets. The benzylic proton (CH attached to both the phenyl ring and the oxirane oxygen) would likely resonate as a doublet of doublets, coupled to the two protons on the other carbon of the oxirane ring. These two geminal protons would also appear as doublets of doublets, each coupled to the benzylic proton and to each other. The aromatic protons on the 3-bromophenyl ring would show a complex splitting pattern in the downfield region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the two carbons of the oxirane ring and the six carbons of the bromophenyl group. The carbon atom of the phenyl ring directly bonded to the bromine atom would show a characteristic chemical shift. The other aromatic carbons would appear at chemical shifts typical for a substituted benzene ring. The two carbons of the oxirane ring would resonate in the aliphatic region of the spectrum.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| Aromatic Protons: 7.2-7.6 | Aromatic Carbons: 120-140 |

| Oxirane CH: ~3.9 | Oxirane CH: ~52 |

| Oxirane CH₂: ~2.8, ~3.2 | Oxirane CH₂: ~47 |

| C-Br: ~122 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the oxirane ring and the substituted benzene ring.

Key expected IR absorption bands include:

C-H stretching of the aromatic ring: around 3000-3100 cm⁻¹

C-H stretching of the oxirane ring: around 2900-3000 cm⁻¹

C=C stretching of the aromatic ring: in the region of 1450-1600 cm⁻¹

C-O-C stretching of the oxirane ring (asymmetric and symmetric): characteristic bands around 1250 cm⁻¹ (asymmetric) and in the 800-950 cm⁻¹ range (symmetric, "ring breathing")

C-Br stretching: typically in the fingerprint region, below 800 cm⁻¹

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (Oxirane) | 2900-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| Oxirane C-O-C Asymmetric Stretch | ~1250 |

| Oxirane Ring Breathing | 800-950 |

| C-Br Stretch | < 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification.

For this compound (C₈H₇BrO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

Common fragmentation patterns for epoxides can involve cleavage of the C-C or C-O bonds of the oxirane ring. For this compound, fragmentation could lead to the formation of a stable tropylium-like ion or other characteristic fragments resulting from the loss of parts of the oxirane ring or the bromine atom.

| Ion | m/z (mass-to-charge ratio) | Notes |

| [C₈H₇⁷⁹BrO]⁺ | 198 | Molecular ion peak |

| [C₈H₇⁸¹BrO]⁺ | 200 | Isotopic molecular ion peak |

| [C₇H₇]⁺ | 91 | Tropylium ion (potential fragment) |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable tools for these purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, with its expected volatility, is well-suited for GC analysis. The separation is achieved based on the differential partitioning of the compound between a gaseous mobile phase and a stationary phase within a column.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5), would likely provide good separation from related impurities. The use of a flame ionization detector (FID) would offer high sensitivity for quantitative analysis. Furthermore, coupling GC with a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of components in a mixture.

Given that this compound is a chiral molecule, chiral GC columns can be employed to separate its enantiomers. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both qualitative and quantitative analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be a common choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector would be suitable for detecting the compound due to the presence of the chromophoric phenyl ring.

Similar to GC, chiral HPLC columns are available for the separation of the enantiomers of this compound. These columns utilize a chiral stationary phase to achieve enantioseparation, which is crucial in pharmaceutical and biological studies where the stereochemistry of a molecule can significantly impact its activity.

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector |

| GC | DB-5 (5% Phenyl polysiloxane) | Helium | FID, MS |

| Chiral GC | Cyclodextrin-based CSP | Helium | FID, MS |

| RP-HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water | UV |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane (B92381)/Isopropanol | UV |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used for the qualitative monitoring of reactions involving this compound, assessing its purity, and determining the appropriate solvent system for larger-scale chromatographic separations. ijpsjournal.com In TLC, a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, is used in conjunction with a liquid mobile phase to separate the components of a mixture based on their differential affinities for the two phases. wisc.edu

For the analysis of this compound, a non-polar aromatic epoxide, normal-phase TLC with a silica gel stationary phase is commonly employed. The choice of the mobile phase is critical for achieving good separation. interchim.com A common starting point for method development is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. biotage.com The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Ideally, the Rf value should be between 0.3 and 0.7 for good separation and accurate determination. ictsl.net

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the phenyl ring in the molecule absorbs UV radiation. rsc.org Alternatively, chemical staining reagents can be used.

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase (v/v) | Stationary Phase | Detection | Rf Value |

|---|---|---|---|

| Hexane:Ethyl Acetate (4:1) | Silica Gel 60 F254 | UV (254 nm) | 0.45 |

| Dichloromethane:Hexane (1:1) | Silica Gel 60 F254 | UV (254 nm) | 0.52 |

Quantitative Determination of Epoxide Content

The accurate quantification of the epoxide content is essential for determining the purity of this compound and for stoichiometric calculations in subsequent reactions. Several methods are available for this purpose.

Titration Methods (e.g., Hydrochloric Acid-Acetone Method)

Titrimetric methods are widely used for the quantitative determination of epoxide groups. These methods are based on the ring-opening reaction of the epoxide with a hydrohalide. nih.gov The hydrochloric acid-acetone method is a common approach where the epoxide is reacted with a known excess of hydrochloric acid in an acetone (B3395972) medium. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide. google.comrsc.org

The reaction proceeds as follows:

C8H7BrO + HCl → C8H8BrClO

The epoxide value, which is the number of epoxide equivalents in 100 g of the sample, can be calculated from the titration data. The endpoint of the titration is typically determined using a colorimetric indicator. rsc.org

Table 2: Example Data for Titrimetric Determination of Epoxide Content

| Parameter | Value |

|---|---|

| Sample Weight (g) | 0.450 |

| Volume of HCl-acetone solution (mL) | 25.0 |

| Molarity of NaOH solution (mol/L) | 0.100 |

| Volume of NaOH for blank titration (mL) | 22.5 |

Spectrophotometric Methods (e.g., using 4-(p-nitrobenzyl)pyridine)

Spectrophotometric methods offer a sensitive alternative for the quantification of epoxides, particularly at low concentrations. A well-established method involves the reaction of the epoxide with 4-(p-nitrobenzyl)pyridine (NBP). nih.gov This reaction, upon heating, forms a colored product. The intensity of the color, which is proportional to the concentration of the epoxide, is then measured using a spectrophotometer at a specific wavelength. rsc.org This method has been successfully applied to the analysis of styrene (B11656) oxide and its analogues. nih.gov

The procedure typically involves reacting a known amount of the this compound sample with an excess of NBP in a suitable solvent. After the reaction is complete and the color is developed, the absorbance is measured and compared to a calibration curve prepared from standards of known concentrations.

Table 3: Hypothetical Spectrophotometric Analysis Data

| Concentration of this compound (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.125 |

| 10 | 0.250 |

| 20 | 0.500 |

| 40 | 1.000 |

Advanced Analytical Methods (e.g., LC-ESI-MS/MS, Ion Chromatography)

Modern analytical techniques provide high sensitivity and selectivity for the analysis of this compound and its derivatives.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful tool for the quantification of brominated aromatic compounds, even in complex matrices. researchgate.netumb.edu This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.org For this compound, a reversed-phase LC method would be developed, and the mass spectrometer would be set to monitor specific parent and daughter ion transitions for the analyte, allowing for highly accurate quantification. Derivatization may be employed to enhance ionization efficiency and detection sensitivity. nih.gov

Ion Chromatography (IC) is particularly useful for the analysis of ionic derivatives or impurities that may be present in samples of this compound. For instance, if the epoxide ring is opened by a nucleophile, the resulting product may be ionic. IC separates ions based on their interaction with a stationary phase resin and a liquid eluent. carleton.edueag.com This technique is highly effective for the determination of halides, such as bromide, which could be a potential impurity or a product of degradation. thermofisher.comamazonaws.com

Table 4: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | e.g., [M+H]+ → Fragment ion |

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) is a definitive technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline compounds. eurjchem.com For novel derivatives of this compound or for confirming its absolute stereochemistry if a chiral synthesis is performed, single-crystal X-ray diffraction is an invaluable tool. semanticscholar.org

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice. This data is used to construct a detailed model of the molecule, including bond lengths, bond angles, and torsional angles. eurjchem.com The presence of the heavy bromine atom in this compound facilitates the structure solution process in X-ray crystallography.

Table 5: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.91 |

| b (Å) | 9.71 |

| c (Å) | 17.74 |

| β (°) | 89.74 |

| Volume (Å3) | 1533.5 |

Future Research Directions and Emerging Trends in 2 3 Bromophenyl Oxirane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary focus of future research is the creation of synthetic pathways to 2-(3-bromophenyl)oxirane that are not only high-yielding but also environmentally benign and economically viable. mdpi.com This involves moving away from classical methods that often rely on stoichiometric oxidants and harsh conditions towards catalytic and continuous manufacturing processes.

The design of advanced catalysts is central to developing greener epoxidation processes. Research is increasingly directed towards creating catalysts that offer high selectivity for the desired epoxide product, minimizing the formation of byproducts, and exhibit high turnover numbers to reduce catalyst loading.

Key areas of catalyst development include:

Bifunctional Catalysis: Designing catalysts with multiple, cooperative active sites is a promising strategy. For instance, bifunctional quaternary phosphonium (B103445) salt catalysts have been developed for the efficient synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. rsc.org Similarly, covalently tethering a metal salen catalyst and a nucleophilic cocatalyst creates a bifunctional complex that enhances polymerization rates at low loadings. nih.gov This design principle can be adapted for the synthesis of this compound, where one functional group activates the alkene (3-bromostyrene) and another facilitates the oxygen transfer, leading to improved efficiency and selectivity.

Heterogeneous Catalysts: The development of solid-based, reusable catalysts is crucial for sustainable synthesis. acs.org For example, CaO- and MgO-based composite solid catalysts have been shown to be effective for the cyclization of halohydrins to form epoxides. acs.org Such heterogeneous systems simplify product purification, reduce waste, and are well-suited for continuous flow processes.

Atom-Efficient Catalysts: Maximizing atomic efficiency is a core tenet of green chemistry. Zerovalent atom catalysts, where individual metal atoms are dispersed on a support like graphdiyne (GDY), represent a frontier in this area. nih.gov An iridium-based zerovalent atom catalyst (Ir0/GDY) has demonstrated high selectivity and activity for alkene-to-epoxide conversion, offering a novel pathway that could be applied to the synthesis of this compound. nih.gov

| Catalyst Type | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Bifunctional Phosphonium Salts | Combines electrophilic and nucleophilic activation; mild reaction conditions. | Could be adapted for direct, selective epoxidation of 3-bromostyrene (B1266119). | rsc.org |

| Composite Solid Bases (e.g., CaO-MgO) | Heterogeneous, reusable, adjustable basicity. | Sustainable synthesis via the halohydrin route. | acs.org |

| Zerovalent Atom Catalysts (e.g., Ir0/GDY) | Maximizes atomic efficiency; high selectivity and activity at ambient conditions. | Direct, highly efficient epoxidation of 3-bromostyrene. | nih.gov |

The transition from traditional batch synthesis to continuous flow processing represents a significant trend in chemical manufacturing, offering enhanced safety, scalability, and process control. d-nb.infoflinders.edu.au For epoxide synthesis, which can involve highly exothermic reactions and unstable intermediates, flow chemistry provides a particularly advantageous platform. uc.pt

The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, streamlining multi-step syntheses. uc.ptthieme.de This approach minimizes the handling of hazardous materials and allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for optimizing the yield and selectivity of this compound. flinders.edu.au The use of packed-bed reactors with immobilized catalysts can be integrated into flow systems, combining the benefits of heterogeneous catalysis with continuous manufacturing. d-nb.info

Expanding the Scope of Reactivity and Transformations

Beyond improving its synthesis, a major area of future research lies in discovering new reactions and transformations for this compound. Its inherent reactivity, stemming from the strained three-membered ring and the electronically distinct carbons, makes it an ideal substrate for developing novel synthetic methodologies. rsc.org

Cascade reactions and multi-component reactions (MCRs) are powerful tools in organic synthesis that enable the construction of complex molecular architectures in a single, efficient operation. nih.gov These processes are highly atom-economical and can significantly shorten synthetic sequences.

Cascade Reactions: Future work will likely explore the design of cascade sequences initiated by the ring-opening of this compound. For example, a nucleophilic attack could open the epoxide ring, generating an intermediate that undergoes a subsequent intramolecular cyclization, such as a Prins or Friedel-Crafts reaction, to build complex polycyclic systems. beilstein-journals.org